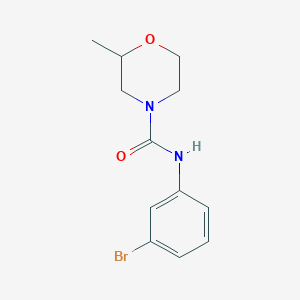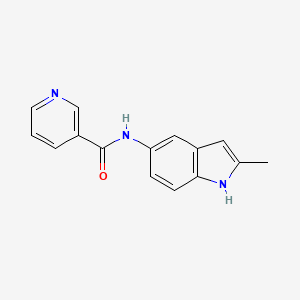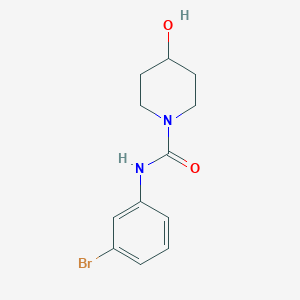
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide, commonly known as EDP-106, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. EDP-106 is a pyrazole carboxamide derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of EDP-106 is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. By inhibiting PDE4, EDP-106 can reduce inflammation and promote tissue repair.
Biochemical and Physiological Effects:
EDP-106 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, EDP-106 has been shown to increase the production of anti-inflammatory cytokines, such as IL-10. EDP-106 has also been shown to reduce the infiltration of inflammatory cells into tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of EDP-106 is its specificity for PDE4. This specificity reduces the risk of off-target effects and makes it a useful tool for studying the role of PDE4 in various biological processes. However, one of the limitations of EDP-106 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on EDP-106. One area of research is the development of more soluble derivatives of EDP-106 that can be used in a wider range of experimental settings. Another area of research is the investigation of the neuroprotective effects of EDP-106 in more detail. Finally, the potential use of EDP-106 as a therapeutic agent in the treatment of inflammatory and neurodegenerative diseases should be further explored.
Conclusion:
In conclusion, EDP-106 is a novel small molecule that has potential applications in various fields of scientific research. Its anti-inflammatory, antitumor, and neuroprotective properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of EDP-106 and to explore its potential applications in more detail.
Méthodes De Synthèse
The synthesis of EDP-106 involves a series of chemical reactions. The starting material for the synthesis is 2,3-dimethylpyrazole, which is reacted with ethyl chloroformate to form 2-ethyl-3-methylpyrazole-5-carbonyl chloride. This intermediate is then reacted with N,N-dimethylpropan-2-amine to form EDP-106.
Applications De Recherche Scientifique
EDP-106 has potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases. EDP-106 has also been shown to have antitumor activity and can be used in the treatment of cancer. In addition, EDP-106 has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-6-14-10(11(15)13(4)5)7-9(12-14)8(2)3/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYXLBPJVJCBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N,N-dimethyl-5-propan-2-ylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


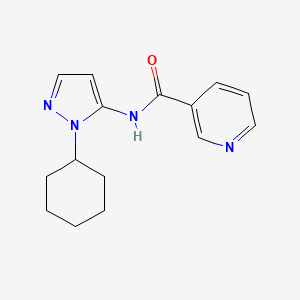
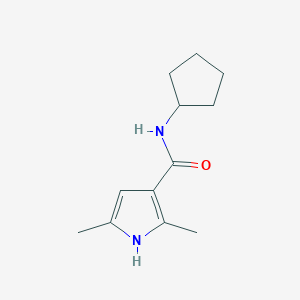
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)



![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)

